6-(2,4-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Cytotoxic Activity
Research has shown that derivatives of similar complex molecules, particularly those involving carboxamide derivatives and imidazole rings, have been synthesized and tested for their cytotoxic activities against various cancer cell lines. These studies highlight the potential of such compounds in the development of new chemotherapeutic agents. The cytotoxic activity was evaluated against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, demonstrating potent cytotoxic effects in most compounds, with some showing IC50 values less than 10 nM (Deady et al., 2003).
Synthesis of Purine Analogs
Another area of research involves the synthesis of purine analogs, which are important for the development of pharmaceuticals targeting various biological pathways. A study outlined the synthesis of 4- and 5-disubstituted 1-benzylimidazoles, serving as precursors for purine analogs, highlighting the compound's relevance in medicinal chemistry research (Alves et al., 1994).
Lanthanide Metal-Organic Frameworks
Compounds featuring dimethylphenyl imidazole dicarboxylate have been utilized in the synthesis of lanthanide(III)-organic frameworks. These frameworks exhibit selective sensitivity and luminescence sensing capabilities for benzaldehyde derivatives, showing potential applications in chemical sensing and luminescence studies (Shi et al., 2015).
Copper-Catalyzed Oxidative Coupling
Research into small heterocyclic ligands, including those related to dimethylphenol compounds, has shown improvements in copper-catalyzed oxidative coupling reactions. These findings are significant for the synthesis of polymeric materials, such as poly(2,6-dimethyl-1,4-phenylene ether), widely used in engineering plastics (Gamez et al., 2001).
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . This suggests that imidazole compounds have a broad range of potential applications in the future.
properties
IUPAC Name |
6-(2,4-dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-5-27-22(30)20-21(26(4)24(27)31)25-23-28(20)14-19(17-9-7-6-8-10-17)29(23)18-12-11-15(2)13-16(18)3/h6-14H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCZUBMDCWXACT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=C(C=C4)C)C)C5=CC=CC=C5)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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